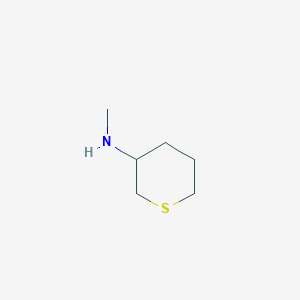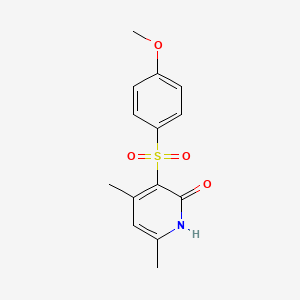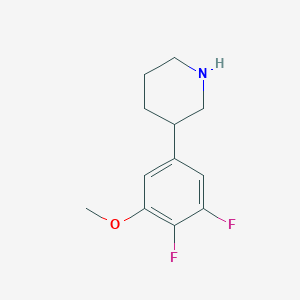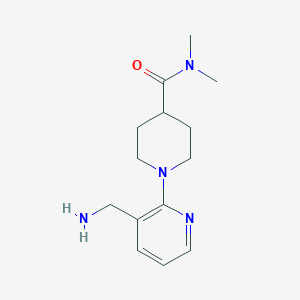![molecular formula C12H12N2O B15228892 4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol](/img/structure/B15228892.png)
4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol is a heterocyclic compound that features a fused pyrrole and imidazole ring system attached to a phenol group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole with acrolein in the presence of a catalyst such as acetic acid. The resulting intermediate undergoes further cyclization and reduction to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts .
Wirkmechanismus
The mechanism of action of 4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their necroptosis inhibitory activity.
Pyrrolopyrazine derivatives: Exhibiting a wide range of biological activities, including antimicrobial and kinase inhibitory properties.
Uniqueness
4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol is unique due to its specific ring structure and the presence of a phenol group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol |
InChI |
InChI=1S/C12H12N2O/c15-10-5-3-9(4-6-10)11-8-13-12-2-1-7-14(11)12/h3-6,8,15H,1-2,7H2 |
InChI-Schlüssel |
KKKUVTVUHQHKOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15228809.png)


![methyl3-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B15228836.png)
![tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15228852.png)

![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine](/img/structure/B15228865.png)

![tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15228874.png)

![6-Chloro-2-(m-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15228883.png)

![1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228889.png)
![(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15228900.png)
